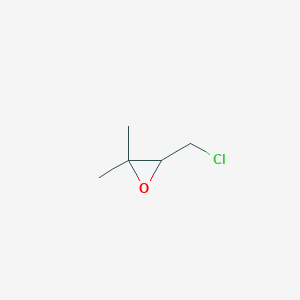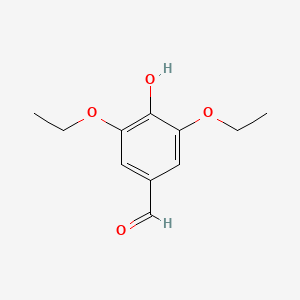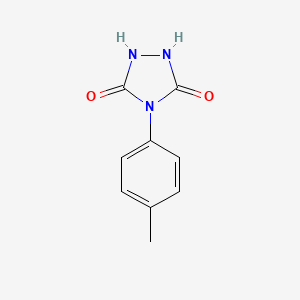
Silane, triphenyl(1-phenylethenyl)-
描述
Silane, triphenyl(1-phenylethenyl)-, also known as benzene, 1,1’,1’'-[(phenylethenyl)silylidyne]tris-, is an organosilicon compound with the molecular formula C26H22Si. It is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenylethenyl group. This compound is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, triphenyl(1-phenylethenyl)- typically involves the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . The reaction conditions, such as the ratio of tetrahydrofuran to toluene, can vary to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for silane, triphenyl(1-phenylethenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Silane, triphenyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by carbon nanotube-gold nanohybrids.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The phenyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, triphenyl(1-phenylethenyl)- include:
Oxidizing agents: Such as carbon nanotube-gold nanohybrids.
Reducing agents: Including hydrosilanes.
Catalysts: Such as ruthenium complexes for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl-alkenes, while reduction can produce enolsilanes .
科学研究应用
Silane, triphenyl(1-phenylethenyl)- has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
作用机制
The mechanism of action of silane, triphenyl(1-phenylethenyl)- involves its ability to donate hydride ions in reduction reactions and participate in oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of new silicon-carbon bonds .
相似化合物的比较
Similar Compounds
Similar compounds to silane, triphenyl(1-phenylethenyl)- include:
Triphenylsilane: Another organosilicon compound with three phenyl groups bonded to a silicon atom.
Diphenylsilane: Contains two phenyl groups and is used in similar reduction reactions.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Silane, triphenyl(1-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly valuable in specialized applications where these properties are advantageous.
属性
IUPAC Name |
triphenyl(1-phenylethenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Si/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBNOHICLMPRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553558 | |
| Record name | Triphenyl(1-phenylethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804-83-1 | |
| Record name | Triphenyl(1-phenylethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















